molecular formula C21H25N3O2 B2470595 1-(4-isopropyl-3-methylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide CAS No. 866153-55-1

1-(4-isopropyl-3-methylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide

Cat. No.: B2470595
CAS No.: 866153-55-1
M. Wt: 351.45
InChI Key: GXGVVYUNNFBUSJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolidinecarboxamide class, characterized by a central pyrrolidinone ring substituted at the 1- and 3-positions.

Properties

IUPAC Name

1-(3-methyl-4-propan-2-ylphenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-14(2)19-7-6-18(9-15(19)3)24-13-17(10-20(24)25)21(26)23-12-16-5-4-8-22-11-16/h4-9,11,14,17H,10,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGVVYUNNFBUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CC(CC2=O)C(=O)NCC3=CN=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-isopropyl-3-methylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide, also known by its DrugBank ID DB07279, is a small molecule with potential biological activities. This compound is categorized under organic compounds, specifically as an N,N-dialkyl-m-toluamide. It has been the subject of various studies focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • IUPAC Name : N-ethyl-3-methyl-N-(propan-2-yl)-5-[(2S)-2-[(pyridin-4-yl)amino]propoxy]benzamide
  • Chemical Formula : C21H29N3O2
  • Molecular Weight : 355.47 g/mol
  • CAS Number : Not available
  • DrugBank Accession Number : DB07279

The structure of this compound includes a pyrrolidine ring, which is significant for its biological activity. The presence of the pyridine moiety suggests potential interactions with various biological targets, particularly in neurological and cancer-related pathways.

Research indicates that this compound may interact with several biological pathways:

  • CYP450 Enzyme Interactions :
    • The compound is identified as a substrate for CYP450 enzymes, particularly CYP450 3A4, which is crucial for drug metabolism. This suggests that it may influence the metabolism of other drugs when co-administered .
  • P-glycoprotein Interaction :
    • It has been noted to be a substrate for P-glycoprotein, indicating its potential role in drug absorption and distribution within the body .
  • Anticancer Properties :
    • Preliminary studies have suggested that similar compounds exhibit antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

Some derivatives related to this compound have shown promising antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus and E. coli. These findings highlight its potential use in treating infections caused by antibiotic-resistant strains .

Case Studies

  • In Vitro Studies :
    • A study demonstrated that compounds with structural similarities exhibited significant inhibitory effects on cancer cell proliferation (IC50 values around 200 µg/mL). This indicates that further research into this compound could yield valuable insights into its anticancer properties .
  • In Silico Studies :
    • Computational modeling has shown that this compound can effectively bind to target proteins involved in cancer progression, suggesting a mechanism for its observed biological activities .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, predictions suggest favorable human intestinal absorption and moderate blood-brain barrier penetration, which could enhance its therapeutic applications in neurological disorders .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of structurally related pyrrolidinecarboxamide derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents (Position 1 / Position 3) pKa (Predicted) LogP (Predicted)
Target Compound Not provided ~350–400* 4-isopropyl-3-methylphenyl / 3-pyridinylmethyl Not available ~3.5–4.0*
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₇H₁₈FN₃O₂S 347.41 4-fluorophenyl / 5-isopropyl-1,3,4-thiadiazol-2-yl 13.11† 3.8†
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (346457-03-2) C₁₈H₁₇FN₂O₂ 326.34 4-fluorophenyl / 4-methyl-2-pyridinyl Not available 2.9–3.2†
1-(2-Naphthalenyl)-5-oxo-N-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide (566153-87-5) C₂₇H₂₂N₂O₃ 422.48 2-naphthalenyl / 4-phenoxyphenyl 13.11 5.0–5.5†
1-(4-Fluorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide (331004-08-1) C₁₉H₁₉FN₂O₂ 326.36 4-fluorophenyl / 1-phenylethyl Not available 3.5–4.0†
1-(3-Chloro-4-methylphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide (887675-01-6) C₁₇H₂₃ClN₂O₂ 322.83 3-chloro-4-methylphenyl / pentan-2-yl Not available 3.0–3.5†

*Estimated based on structural analogs.
†Calculated using fragment-based methods (e.g., ).

Key Observations:
  • Steric Bulk : The 2-naphthalenyl group in contributes to a higher molecular weight (422.48) and LogP (~5.0–5.5), which may limit bioavailability.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl, pyridinylmethyl) and carboxamide linkage .
  • LC-MS : Validates molecular weight (expected ~380–400 g/mol) and detects impurities.
  • X-ray crystallography : Resolves stereochemistry at the pyrrolidine ring’s 3-position .

How can researchers optimize regioselectivity during the introduction of the 3-pyridinylmethyl group?

Q. Advanced

  • Use protecting groups (e.g., Boc for amines) to direct substitution to the pyridine’s 3-position.
  • Catalytic systems : Pd-based catalysts for Suzuki coupling if pre-functionalized pyridinyl intermediates are used.
  • Monitor reaction progress via TLC with UV-active spots or in-situ FTIR to track carboxamide formation .

What methodologies are recommended for evaluating this compound’s solubility and stability in biological assays?

Q. Basic

  • Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media. Centrifugation (14,000 rpm, 10 min) removes particulates.
  • Stability testing : Incubate at 37°C in pH 7.4 buffer. Analyze degradation via HPLC at 0, 6, 24, and 48 hours .

How can conflicting data on biological activity (e.g., anti-inflammatory vs. no effect) be resolved?

Q. Advanced

  • Dose-response curves : Test across a wide concentration range (nM to µM) to identify therapeutic windows.
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm receptor/enzyme involvement.
  • Orthogonal assays : Combine enzymatic inhibition assays with cell-based readouts (e.g., NF-κB luciferase reporters) .

What computational strategies predict binding affinity for potential targets like kinases or GPCRs?

Q. Advanced

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Pharmacophore modeling : Align compound features (e.g., carboxamide H-bond donors) with known active sites .

How can researchers address low yields in the final cyclization step?

Q. Advanced

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hours conventionally).
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
  • In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate consumption .

What strategies validate the compound’s purity for in vivo studies?

Q. Advanced

  • HPLC-MS/MS : Achieve >98% purity with C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid).
  • Elemental analysis : Confirm C, H, N composition within 0.4% of theoretical values.
  • Residual solvent testing : GC-MS to ensure DMF/THF levels <500 ppm (ICH guidelines) .

How do structural modifications (e.g., fluorination of the phenyl group) impact metabolic stability?

Q. Advanced

  • Microsomal stability assays : Compare parent compound vs. fluorinated analogs in human liver microsomes (HLM).
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA).
  • Metabolite ID : HR-MS/MS to detect oxidative or hydrolytic metabolites .

What in vitro models are suitable for assessing neurotoxicity or off-target effects?

Q. Advanced

  • hERG assay : Patch-clamp electrophysiology to evaluate cardiac risk.
  • Neuronal cell lines : SH-SY5Y or iPSC-derived neurons treated at 1–100 µM for 72 hours; measure viability via MTT.
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

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